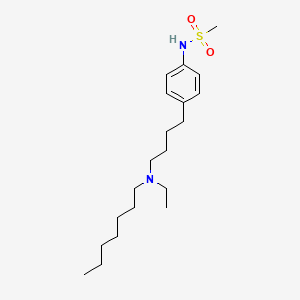
N-(4-(4-(Ethylheptylamino)butyl)phenyl)methanesulfonamide
Cat. No. B8456171
Key on ui cas rn:
100632-59-5
M. Wt: 368.6 g/mol
InChI Key: DOAVYLWNNKCAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05155268
Procedure details


A suspension of 1.8 g (0.047 mol) of lithium aluminum hydride in 50 ml of tetrahydrofuran (THF), under nitrogen, is cooled in an ice bath. The mixture is treated with a solution of N-[4-[4-(ethylheptylamino)-4-oxobutyl]phenyl]methanesulfonamide from Preparation 25 (7.5 g, 0.0195 mol) (which has been dried by azeotrope with CCl4 and then benzene) in 100 ml of THF dropwise over 45 min. The mixture is stirred for 30 min in the cold and for 2 hrs at ambient temperature. The mixture is cooled in an ice bath and treated cautiously, dropwise, with 100 ml of saturated aqueous sodium potassium tartrate. The resultant suspension is extracted with EtOAc (3×500 ml, 2×300 ml). The pooled extract is washed with brine, dried (Na2SO4) and concentrated to give 6.67 g of a crude oil. The oil is chromatographed over 1500 ml of silica gel eluting with 0.5% NH4OH--5% MeOH/CHCl 3. Forty-five ml fractions are collected with fractions at approximately 85-136 giving the title compound.


Name
N-[4-[4-(ethylheptylamino)-4-oxobutyl]phenyl]methanesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([N:9]([CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32])[C:10](=O)[CH2:11][CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][C:17]([NH:20][S:21]([CH3:24])(=[O:23])=[O:22])=[CH:16][CH:15]=1)[CH3:8]>O1CCCC1>[CH2:7]([N:9]([CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32])[CH2:10][CH2:11][CH2:12][CH2:13][C:14]1[CH:15]=[CH:16][C:17]([NH:20][S:21]([CH3:24])(=[O:22])=[O:23])=[CH:18][CH:19]=1)[CH3:8] |f:0.1.2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
N-[4-[4-(ethylheptylamino)-4-oxobutyl]phenyl]methanesulfonamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C(CCCC1=CC=C(C=C1)NS(=O)(=O)C)=O)CCCCCCC
|
[Compound]
|
Name
|
25
|
|
Quantity
|
7.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 30 min in the cold and for 2 hrs at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under nitrogen, is cooled in an ice bath
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
has been dried by azeotrope with CCl4
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled in an ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated cautiously
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resultant suspension is extracted with EtOAc (3×500 ml, 2×300 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The pooled extract
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(CCCCC1=CC=C(C=C1)NS(=O)(=O)C)CCCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.67 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

